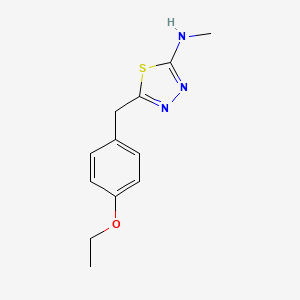![molecular formula C14H17N3O2S B5646626 phenyl [5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5646626.png)
phenyl [5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl [5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]carbamate, also known as TDZ or thidiazuron, is a synthetic plant growth regulator that has been widely used in agricultural research. It was first synthesized in the 1970s by a team of scientists at the University of California, Davis, and has since been used to study plant growth and development.
作用機序
The exact mechanism of action of phenyl [5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]carbamate is not fully understood, but it is believed to act as a cytokinin-like plant growth regulator. phenyl [5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]carbamate has been shown to increase the production of cytokinins in plant tissues, which can promote cell division and differentiation.
Biochemical and Physiological Effects:
phenyl [5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]carbamate has been shown to have a number of biochemical and physiological effects on plants. It can promote shoot regeneration and induce somatic embryogenesis, which can be useful for plant tissue culture and genetic engineering. phenyl [5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]carbamate has also been shown to increase the production of secondary metabolites in plants, which can have pharmaceutical and industrial applications.
実験室実験の利点と制限
One advantage of using phenyl [5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]carbamate in lab experiments is that it is a potent and effective plant growth regulator that can be used at low concentrations. However, phenyl [5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]carbamate can also be toxic to plant tissues at high concentrations, which can limit its use in certain experiments. Additionally, phenyl [5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]carbamate can be expensive and difficult to obtain in some regions.
将来の方向性
There are a number of future directions for research on phenyl [5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]carbamate. One area of interest is the development of new methods for synthesizing phenyl [5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]carbamate that are more cost-effective and environmentally friendly. Another area of interest is the use of phenyl [5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]carbamate in plant biotechnology, such as genetic engineering and plant tissue culture. Finally, there is interest in exploring the potential pharmaceutical and industrial applications of phenyl [5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]carbamate and other plant growth regulators.
合成法
Phenyl [5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]carbamate can be synthesized using a variety of methods, including the reaction of phenyl isocyanate with 5-(1-ethylpropyl)-1,3,4-thiadiazole-2-thiol. The resulting product is then treated with phosphorus oxychloride to give the final product, phenyl [5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]carbamate.
科学的研究の応用
Phenyl [5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]carbamate has been extensively studied for its effects on plant growth and development. It has been shown to promote shoot regeneration, induce somatic embryogenesis, and enhance callus formation in a variety of plant species. phenyl [5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]carbamate has also been used to study the effects of plant growth regulators on plant growth and development.
特性
IUPAC Name |
phenyl N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-3-10(4-2)12-16-17-13(20-12)15-14(18)19-11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNWKIBYNQFWHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=NN=C(S1)NC(=O)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl [5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]carbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


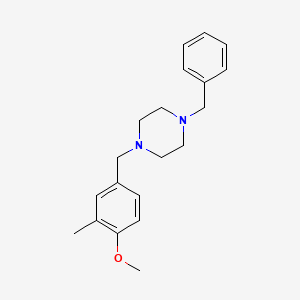
![2-({[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5646554.png)
![1-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperidin-2-one](/img/structure/B5646557.png)
![4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-2-(1-piperidinylmethyl)-1,4-oxazepane](/img/structure/B5646565.png)
![2-ethyl-N-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-5-pyrimidinecarboxamide](/img/structure/B5646567.png)
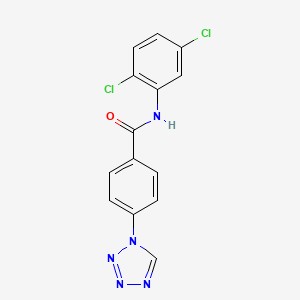
![5-acetyl-1'-[(benzyloxy)acetyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5646578.png)

![N-[4-(cyanomethyl)phenyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B5646590.png)
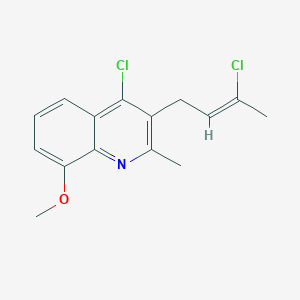
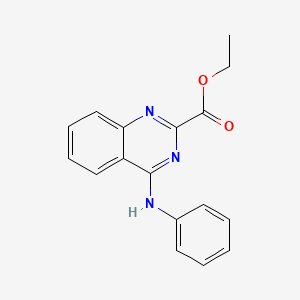
![ethyl 4-({[(4-methylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5646611.png)
